2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5-methylthiazole-4-carboxylic acid
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Overview
Description
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-methyl-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a thiazole ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-methyl-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amino acid with the Fmoc group, followed by the formation of the thiazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the thiazole ring, while reduction can lead to the formation of reduced analogs .
Scientific Research Applications
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of advanced materials and as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions at other functional groups. The thiazole ring can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the Fmoc protecting group and the carboxylic acid functionality further enhances its versatility in synthetic and research applications .
Properties
Molecular Formula |
C22H20N2O4S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C22H20N2O4S/c1-12(20-24-19(21(25)26)13(2)29-20)23-22(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12,18H,11H2,1-2H3,(H,23,27)(H,25,26) |
InChI Key |
MTBNMDUKEZVSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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